

onvansertib resistance prior bevacizumab exposure

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Compound Focus: Onvansertib

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Observed Clinical Phenomenon

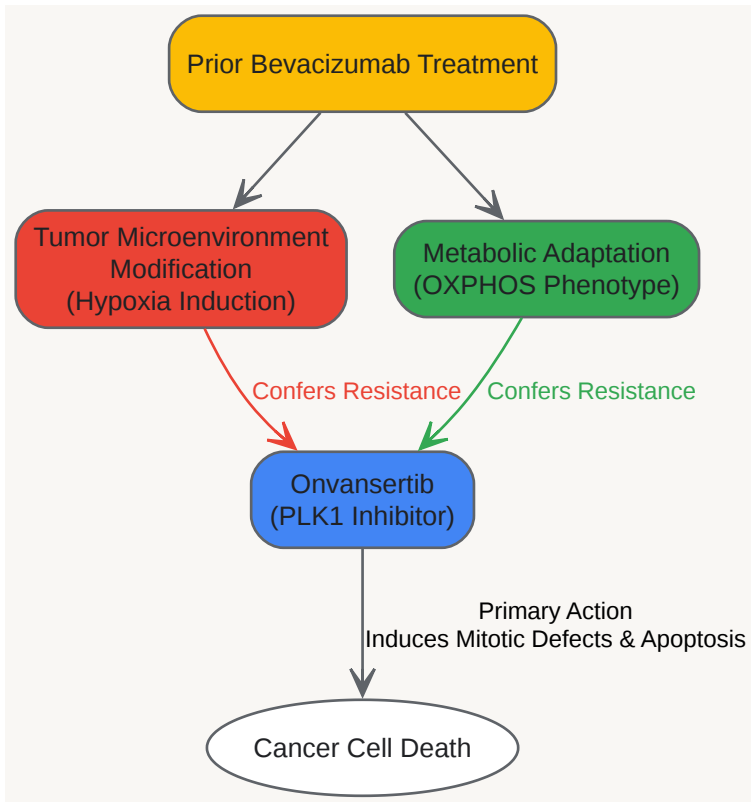
A phase II trial revealed a stark efficacy difference for **onvansertib** based on prior bevacizumab use, summarized in the table below.

Patient Subgroup	Confirmed Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)
No prior bevacizumab	76.9% (10 of 13 patients) [1] [2]	14.9 months [1] [2]
With prior bevacizumab	10.0% (4 of 40 patients) [1] [2]	6.6 months [1] [2]

Conclusion from Clinical Investigators: "Our translational findings support that prior bevacizumab exposure contributes to **onvansertib** resistance." [1] [2]

Proposed Mechanisms of Resistance

The exact molecular mechanisms are under investigation, but preclinical and translational data point to two non-mutually exclusive hypotheses.



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The diagram above illustrates two key proposed pathways for resistance:

- **Hypoxia Pathway Activation:** Preclinical data suggests that prior VEGF inhibition by bevacizumab can modify the tumor microenvironment, potentially inducing a hypoxic state. **Onvansertib** itself has been shown to inhibit the hypoxia pathway. This suggests that tumors pre-adapted to hypoxia (via prior bevacizumab) may be less susceptible to this specific mechanism of **onvansertib** [1].
- **Metabolic Adaptation:** An independent scientific commentary proposes that colorectal tumors, especially those with an oxidative phosphorylation (OXPHOS) phenotype, may rely on specific metabolic and DNA repair pathways for survival. PLK1 is known to activate glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the antioxidant-generating pentose phosphate pathway (PPP). Resistance may arise if tumors pre-adapted after bevacizumab treatment maintain their viability through these PLK1-linked pathways, making **onvansertib** less effective [3].

Recommended Experimental Protocols

To further investigate this resistance mechanism in your lab, consider these approaches.

Protocol 1: In Vivo Efficacy Study

- **Objective:** To model and confirm the impact of prior bevacizumab exposure on **onvansertib** efficacy.
- **Model:** Use murine models of KRAS-mutant colorectal cancer.
- **Procedure:**
 - **Group 1 (Control):** Treat with vehicle.
 - **Group 2 (Bevacizumab-first):** Administer bevacizumab until progression, followed by **onvansertib**.
 - **Group 3 (Onvansertib-first):** Administer **onvansertib** until progression.
 - **Group 4 (Combination):** Administer **onvansertib** and bevacizumab concurrently.
- **Endpoints:** Monitor tumor volume, calculate PFS for each group, and perform biomarker analysis on harvested tumors [1].

Protocol 2: Translational Biomarker Analysis

- **Objective:** To identify biomarkers predictive of resistance in patient-derived samples.
- **Sample Collection:** Use tumor tissues or patient-derived xenografts (PDXs) from the different treatment groups in Protocol 1.
- **Analysis:**
 - **RNA Sequencing:** Conduct transcriptomic profiling to analyze hypoxia-related gene signatures (e.g., HIF-1 α targets) and metabolic pathway enrichment (OXPHOS, PPP) [3].
 - **Immunohistochemistry (IHC):** Stain for key proteins like PLK1, HIF-1 α , and G6PD to assess protein-level expression and localization.
 - **Metabolomic Profiling:** Use mass spectrometry to measure levels of key metabolites in the PPP and TCA cycle to confirm metabolic rewiring [3].

Future Research Directions and Clinical Strategy

The primary clinical strategy emerging from this data is to **use onvansertib before bevacizumab exposure**. This is supported by ongoing first-line clinical trials evaluating **onvansertib** in combination with bevacizumab and chemotherapy in RAS-mutant mCRC, which have shown promising early efficacy [4] [5].

For the research community, key questions remain:

- **Predictive Biomarkers:** Which specific molecular features (hypoxia signature, metabolic phenotype) best predict resistance?
- **Mechanistic Synergy:** What is the exact molecular basis for the robust synergy observed when **onvansertib** and bevacizumab are used together in bevacizumab-naive settings?
- **Reversal Strategies:** Can resistance be overcome by combining **onvansertib** with other agents, such as metabolic inhibitors (e.g., MCT1 inhibitors) or DNA damage repair inhibitors [3]?

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References

1. A Single-Arm, Phase II Trial [pubmed.ncbi.nlm.nih.gov]
2. Onvansertib With Chemotherapy and Bevacizumab in ... [ascopost.com]
3. Polo-like kinase 1 inhibitors in refractory colorectal cancer [actr.amegroups.org]
4. Onvansertib Shows Promising Early Efficacy in First-Line ... [targetedonc.com]
5. First-Line Onvansertib Plus Bevacizumab and Chemo ... [onclive.com]

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